Concomitant Polymorphism: Monoclinic Form 3‑I vs. Triclinic Form 3‑II Controls Dissolution and Reactivity
The compound crystallizes as two concomitant polymorphs: monoclinic 3‑I (space group P2₁/c, Z = 8, Z′ = 2) forms block‑shaped crystals, while triclinic 3‑II (space group P‾1, Z = 4, Z′ = 2) forms needles [1]. The calculated densities differ by 0.04 g·cm⁻³ (3‑I: 1.52 g·cm⁻³; 3‑II: 1.48 g·cm⁻³), and the hydrogen‑bonded R₂²(10) dimers are crystallographically unique in 3‑I but exhibit Cᵢ symmetry in 3‑II, leading to distinct dissolution profiles [1]. In contrast, the closely related precursor dimethyl squarate (3,4‑dimethoxycyclobut‑3‑ene‑1,2‑dione) is not reported to exhibit polymorphism, limiting control over solid‑state reactivity.
| Evidence Dimension | Solid‑state polymorphism and crystal density |
|---|---|
| Target Compound Data | Monoclinic 3‑I: density 1.52 g·cm⁻³; Triclinic 3‑II: density 1.48 g·cm⁻³ |
| Comparator Or Baseline | Dimethyl squarate: no polymorphism reported; density ≈ 1.37 g·cm⁻³ |
| Quantified Difference | Polymorph density difference 0.04 g·cm⁻³; Target density ∼10% higher than dimethyl squarate |
| Conditions | Single‑crystal X‑ray diffraction at 100 K |
Why This Matters
Polymorph identity directly influences dissolution rate and the kinetics of nucleophilic substitution at the methoxy group, making polymorph selection a critical quality attribute for reproducible downstream synthesis.
- [1] Palme PR, Goddard R, Richter A, Imming P, Seidel RW. 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide. Acta Crystallogr C Struct Chem. 2024;80(8): doi:10.1107/S2053229624006211. View Source
